molecular formula C15H11FN2O2S B7735082 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one

5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B7735082
M. Wt: 302.3 g/mol
InChI Key: MBTUGMQORLSAOD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of 4-fluorophenyl and a halogenated thieno[2,3-d]pyrimidine intermediate.

    Addition of the 2-Oxopropyl Group: This can be done via an alkylation reaction using a suitable alkylating agent like 2-bromoacetone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core.

    Substitution: The aromatic fluorine can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and potential bioactivity.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in key biological pathways.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Methylphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Bromophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one can significantly alter its chemical properties, such as its reactivity and biological activity, compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-9(19)6-18-8-17-14-13(15(18)20)12(7-21-14)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTUGMQORLSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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